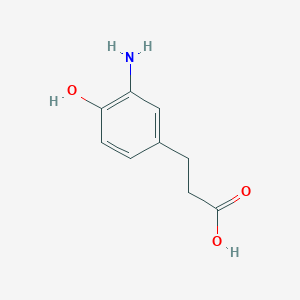

3-(3-Amino-4-hydroxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFCORCYCNQCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378957 | |

| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-66-1 | |

| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Amino-4-hydroxyphenyl)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Amino-4-hydroxyphenyl)propanoic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a molecule of significant interest due to its structural relation to the amino acid tyrosine and its potential as a scaffold in medicinal chemistry. This guide details its physicochemical properties, provides a validated synthetic pathway, outlines methods for its characterization, and explores its chemical reactivity. Furthermore, it delves into the burgeoning field of its biological activities, including the roles of related metabolites in host-microbiota interactions and the development of novel therapeutic agents. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's core attributes and applications.

Introduction and Nomenclature

This compound is a derivative of phenylpropanoic acid and an isomer of the more common beta-tyrosine. Its structure, featuring a phenolic hydroxyl group, an aromatic amine, and a carboxylic acid, makes it a versatile chemical building block. The precise positioning of the amino group ortho to the hydroxyl group and meta to the propanoic acid side chain dictates its unique chemical and biological properties.

It is crucial to distinguish this compound from its isomers, as nomenclature and CAS numbers in databases can be ambiguous. For instance, the CAS number 90717-66-1 is specifically associated with the 3-amino-4-hydroxy isomer, while 6049-54-3 often refers to 3-Amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine)[1][2][3][4]. A related and extensively studied microbial metabolite is 3-(4-hydroxyphenyl)propionic acid (Desaminotyrosine or DAT), which lacks the amino group entirely[5][6]. This guide will focus specifically on the 3-amino-4-hydroxy substituted propanoic acid.

Physicochemical and Computed Properties

The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and bioavailability. The properties for this compound and its close isomer β-Tyrosine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 90717-66-1 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1][4] |

| Molecular Weight | 181.19 g/mol | [1][4] |

| Appearance | Solid / Off-white powder | [4][7] |

| Melting Point | 193-195 °C (for isomer β-Tyrosine) | [2] |

| Boiling Point (Est.) | 378.7 °C at 760 mmHg (for isomer β-Tyrosine) | [2] |

| Solubility | Slightly soluble in Water and DMSO (heated, sonicated for β-Tyrosine) | [2] |

| XLogP3 (Computed) | -1.1 (for isomer β-Tyrosine) | [2] |

| Hydrogen Bond Donors | 3 (NH₂, OH, COOH) | [2] |

| Hydrogen Bond Acceptors | 4 (OH, NH₂, C=O, O) | [2] |

Synthesis and Purification

A reliable synthetic route to this compound is critical for its availability for research. A logical and field-proven approach involves a two-step process starting from 3-(4-hydroxyphenyl)propanoic acid: regioselective nitration followed by reduction.

Synthetic Pathway Rationale

-

Nitration: The starting material, 3-(4-hydroxyphenyl)propanoic acid, possesses an activated aromatic ring due to the electron-donating hydroxyl group. This group is an ortho-, para-director. Since the para position is blocked by the propanoic acid chain, nitration is expected to occur primarily at the positions ortho to the hydroxyl group. Careful control of reaction conditions (e.g., dilute nitric acid, low temperature) is essential to achieve mono-nitration and prevent oxidation of the phenol.

-

Reduction: The resulting nitro-intermediate, 3-(3-nitro-4-hydroxyphenyl)propanoic acid, is then reduced to the target amine. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is the method of choice. This technique is highly efficient and chemoselective, reducing the nitro group without affecting the aromatic ring or the carboxylic acid function under standard conditions.

Synthesis Workflow Diagram

Caption: Synthetic pathway from 3-(4-hydroxyphenyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Nitro-4-hydroxyphenyl)propanoic acid

-

In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 10.0 g of 3-(4-hydroxyphenyl)propanoic acid in 50 mL of glacial acetic acid.

-

Cool the solution to 0-5°C in an ice-water bath.

-

Slowly add 6.0 mL of 65% nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The choice of glacial acetic acid as a solvent helps to moderate the reaction[8].

-

After the addition is complete, stir the reaction mixture at 5-10°C for an additional 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water. The crude product should precipitate.

-

Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of this compound

-

To a hydrogenation flask, add the dried 3-(3-nitro-4-hydroxyphenyl)propanoic acid (5.0 g) and 100 mL of ethanol.

-

Carefully add 0.25 g of 5% Palladium on Carbon (Pd/C) catalyst. Pd/C is a highly effective catalyst for the reduction of aromatic nitro groups[8].

-

Seal the flask and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen gas.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the final compound by recrystallization from hot water or an appropriate solvent system to obtain pure this compound.

Spectroscopic Characterization

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons and the propanoic acid chain. The three aromatic protons will appear as complex multiplets or doublets in the ~6.5-7.2 ppm region, with coupling patterns dictated by their ortho and meta relationships. The two methylene groups (-CH₂-CH₂-) of the propanoic chain will likely appear as two triplets around ~2.5-2.9 ppm. The acidic proton (COOH) will be a broad singlet at high chemical shift (>10 ppm), while the phenolic (OH) and amine (NH₂) protons will also be broad singlets, whose positions are solvent-dependent.

-

¹³C NMR (Carbon NMR): The spectrum will show 9 distinct carbon signals. The carboxyl carbon will be downfield (~170-180 ppm). The six aromatic carbons will appear in the ~115-150 ppm range, with the carbons attached to the oxygen and nitrogen atoms being the most deshielded. The two methylene carbons will be found upfield (~30-40 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the functional groups. A broad O-H stretch from ~2500-3300 cm⁻¹ will be characteristic of the carboxylic acid. A sharp O-H stretch from the phenol will appear around 3200-3500 cm⁻¹, likely overlapping with the N-H stretching bands of the primary amine in the same region. A strong C=O stretch for the carboxylic acid will be prominent around 1700 cm⁻¹.

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups: the phenolic hydroxyl, the aromatic amine, and the carboxylic acid.

Caption: Key reactive sites on the this compound molecule.

-

Phenolic Hydroxyl Group: This group is susceptible to oxidation, especially in the presence of air or oxidizing agents, which can lead to coloration of samples over time. It can undergo standard phenolic reactions like Williamson ether synthesis.

-

Aromatic Amino Group: The amine is basic and can be protonated. It can undergo acylation, alkylation, and diazotization reactions, making it a handle for further chemical modification.

-

Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a route for conjugation to other molecules or incorporation into larger structures.

Biological Significance and Applications in Drug Development

While direct biological data on this compound is limited, the scaffold is of high interest. Related molecules and derivatives have shown significant biological activity.

-

Antimicrobial and Antifungal Scaffold: Recent studies have demonstrated that synthetic derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold exhibit potent, structure-dependent antimicrobial activity against multidrug-resistant bacteria (including MRSA) and pathogenic fungi like Candida auris[11][12][13]. This suggests the core structure is a promising starting point for the development of new anti-infective agents.

-

Anticancer and Antioxidant Properties: The same class of derivatives has also been evaluated for anticancer activity. Compounds showed the ability to reduce the viability of non-small cell lung cancer cells (A549) and inhibit cell migration, with some selectivity over non-cancerous cells[14][15]. The phenolic moiety contributes to antioxidant properties, which may play a role in the overall biological effect[14][15].

-

Relation to Microbial Metabolites: The structurally similar compound Desaminotyrosine (DAT), which is produced by gut bacteria from dietary flavonoids or tyrosine, has been identified as a key signaling molecule between the microbiota and the host[5][6][16]. DAT exhibits anti-inflammatory, antioxidative, and antiobesity effects and can bolster macrophage antimicrobial functions[5][16][17]. This highlights the potential for amino-substituted versions to interact with host immune and metabolic pathways.

Caption: Conceptual role of related microbial metabolites in host signaling.

Analytical Methodologies

A robust analytical method is essential for quantifying the compound in synthesis reactions or biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and suitable method.

HPLC Protocol

-

Instrumentation: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.

-

Mobile Phase: A gradient elution is recommended for optimal separation from impurities.

-

Solvent A: Water with 0.1% Formic Acid (to ensure the carboxylic acid and amine are protonated).

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at ~280 nm, which is a characteristic absorbance wavelength for phenolic compounds.

-

Sample Preparation: Samples should be dissolved in the mobile phase (initial conditions) or a compatible solvent like a water/acetonitrile mixture and filtered through a 0.22 µm syringe filter before injection.

Analytical Workflow Diagram

Caption: Standard HPLC workflow for analysis and quantification.

Safety and Handling

According to safety data for related compounds, this compound should be handled with appropriate care.

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4][18].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166, and a lab coat[19]. If dust is generated, respiratory protection may be required[19].

-

Handling: Handle in a well-ventilated area, such as a chemical fume hood. Avoid dust formation[19].

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere[2].

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists[19].

References

Click to expand

- This compound - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/AD251376.html]

- 3-Amino-3-(4-hydroxyphenyl)propanoate - LookChem. [URL: https://www.lookchem.

- The microbial metabolite desaminotyrosine is a potent antiobesity agent with potential effects on white adipose tissue remodeling in mice - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9340578/]

- 3-Amino-3-(4-hydroxyphenyl)propanoic Acid, min 95%, 1 gram. [URL: https://www.matrixscientific.com/3-amino-3-4-hydroxyphenyl-propanoic-acid-097528.html]

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/440311]

- 3-(3-AMINO-4-HYDROXY-PHENYL)-PROPIONICACID Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/3-(3-amino-4-hydroxy-phenyl)-propionicacid-cas-90717-66-1.html]

- Showing metabocard for Desaminotyrosine (HMDB0002199) - Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDB0002199]

- Desaminotyrosine is a redox‐active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL‐6 production - ResearchGate. [URL: https://www.researchgate.

- (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride - ChemBK. [URL: https://www.chembk.com/en/chem/(3S)-3-amino-3-(4-hydroxyphenyl)propanoic%20acid%20hydrochloride]

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/6049-54-3.htm]

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid | 6049-54-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742517.htm]

- Addressing reproducibility issues in Desaminotyrosine research. - Benchchem. [URL: https://www.benchchem.com/blog/addressing-reproducibility-issues-in-desaminotyrosine-research]

- Desaminotyrosine is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37522332/]

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. [URL: https://www.mdpi.com/2079-6382/13/2/193]

- (S-3-Amino-3-(4-hydroxyphenyl)propionic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/07041]

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid | CAS 6049-54-3 | SCBT. [URL: https://www.scbt.com/p/3-amino-3-4-hydroxyphenyl-propanoic-acid-6049-54-3]

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38391579/]

- 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_2393-17-1_1HNMR.htm]

- ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate6935-13-3,Purity ... - J&H Chemical. [URL: https://www.jh-chem.com/cas_6935-13-3.html]

- Index Suppliers Goods by 6 - page 5488 - Echemi. [URL: https://www.echemi.com/goods/6-5488.html]

- Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/understanding-the-synthesis-and-chemical-structure-of-3-amino-3-4-hydroxyphenyl-propanoic-acid/]

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10886201/]

- (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - ResearchGate. [URL: https://www.researchgate.

- (R)-3-AMINO-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5758509_EN.htm]

- Index Suppliers Goods by 6 - page 8857 - Echemi. [URL: https://www.echemi.com/goods/6-8857.html]

- 5 - Safety data sheet. [URL: https://www.chemservice.com/news/wp-content/uploads/2023/02/S-12025J1-5-1.pdf]

- Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F226275.pdf]

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206126/]

- Synthesis of 3-amino-4-hydroxyphenyl-propionitrile - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-amino-4-hydroxyphenyl-propionitrile]

- (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. [URL: https://www.researchgate.net/publication/381180299_Identification_of_3-4-Hydroxyphenylaminopropanoic_Acid_Derivatives_as_Anticancer_Candidates_with_Promising_Antioxidant_Properties]

- Ácido Propanoico,2-hidroxi-2-metil-, éster de etilo 80-55-7 wiki - Es - Guidechem. [URL: https://es.guidechem.

- 二-ヒドロキシイソ酪酸エチル 80-55-7 wiki - Jp - Guidechem. [URL: https://jp.guidechem.

- 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_501-97-3_1HNMR.htm]

- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec1HNMR05proia.htm]

Sources

- 1. This compound 95% | CAS: 90717-66-1 | AChemBlock [achemblock.com]

- 2. lookchem.com [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The microbial metabolite desaminotyrosine is a potent antiobesity agent with potential effects on white adipose tissue remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Desaminotyrosine (HMDB0002199) [hmdb.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum [chemicalbook.com]

- 10. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Desaminotyrosine is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cpachem.com [cpachem.com]

- 19. echemi.com [echemi.com]

The Synthesis of β-Tyrosine: A Technical Guide for Scientific Professionals

Abstract

β-Tyrosine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of numerous biologically active natural products and pharmaceutical agents. Its unique structural properties, conferred by the presence of an amino group at the β-position of the phenylpropanoid backbone, contribute to the enhanced metabolic stability and bioactivity of peptides and other complex molecules. This guide provides an in-depth technical overview of the primary synthetic pathways to β-tyrosine, catering to researchers, scientists, and drug development professionals. We will explore both enzymatic and chemical methodologies, delving into the mechanistic intricacies, procedural details, and comparative analyses of these approaches. The objective is to equip the reader with a comprehensive understanding of the available synthetic strategies, enabling informed decisions in the design and execution of synthetic routes to this valuable molecule and its derivatives.

Introduction: The Significance of β-Tyrosine in Drug Discovery and Natural Product Synthesis

The strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a well-established strategy to overcome the limitations of native peptides, such as poor bioavailability and rapid degradation by proteases. β-amino acids, in particular, have garnered significant attention due to their ability to induce stable secondary structures in peptides, including helices and turns, which can mimic or disrupt protein-protein interactions.

β-Tyrosine, with its phenolic side chain, is a particularly valuable β-amino acid. It is a key constituent of several natural products with potent biological activities, including the antitumor agent paclitaxel (Taxol®), where a derivative of β-phenylalanine, a closely related compound, is essential for its activity[1]. The hydroxyl group on the phenyl ring of β-tyrosine offers a versatile handle for further chemical modification, allowing for the generation of a diverse array of derivatives with tailored pharmacological profiles. This versatility makes β-tyrosine a highly sought-after building block in medicinal chemistry and drug development.

This guide will provide a detailed exploration of the two principal approaches to β-tyrosine synthesis: enzymatic and chemical. Each section will provide not only the "what" but also the "why," offering insights into the rationale behind the selection of specific catalysts, reagents, and reaction conditions.

Enzymatic Synthesis of β-Tyrosine: Harnessing the Specificity of Nature's Catalysts

The enzymatic synthesis of β-tyrosine offers several advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint[1][2]. The key enzymes responsible for the biosynthesis of β-tyrosine are aminomutases.

The Tyrosine Aminomutase (TAM) Family of Enzymes

Tyrosine aminomutases (TAMs) are a class of enzymes that catalyze the isomerization of α-tyrosine to β-tyrosine. These enzymes belong to the broader family of aminomutases that utilize a unique 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) cofactor to facilitate the intramolecular transfer of an amino group[1].

The catalytic cycle of TAMs involves the following key steps:

-

Substrate Binding: α-Tyrosine binds to the active site of the enzyme.

-

Elimination of Ammonia: The MIO cofactor facilitates the elimination of the α-amino group as ammonia and a proton from the β-carbon, forming a trans-p-hydroxycinnamic acid intermediate that remains tightly bound to the enzyme.

-

Addition of Ammonia: The ammonia molecule then attacks the β-carbon of the acrylate intermediate in a Michael addition-like reaction, forming the β-amino acid. The stereochemical outcome of this step is determined by the specific facial selectivity of the enzyme.

This mechanism is depicted in the following diagram:

Several TAMs have been identified and characterized from various natural sources, each with distinct properties:

-

TAM1 from Oryza sativa (Rice): This enzyme is responsible for the production of (R)-β-tyrosine in rice[3][4]. It exhibits a pH optimum of 10.5 and a temperature optimum of 29°C. The Km for tyrosine has been determined to be 0.58 mM[3].

-

Engineered Phenylalanine Aminomutase (PAM) from Taxus chinensis (TchPAM): Wild-type TchPAM is highly selective for the synthesis of (R)-β-phenylalanine, a precursor to Taxol[1]. However, through protein engineering, specifically by mutating a single active-site residue (Cys107 to Ser), the enzyme gains significant tyrosine aminomutase activity, enabling the synthesis of enantiopure β-tyrosine and its derivatives from p-coumaric acid[5][6]. Further mutations, such as Ile431Val, can even switch the enantioselectivity to favor the production of (S)-β-tyrosine[1].

-

CmdF from Chondromyces crocatus: This aminomutase is involved in the biosynthesis of chondramides, cytotoxic natural products, and produces (R)-β-tyrosine directly from L-tyrosine[7].

-

SgcC4 from Streptomyces globisporus: This enzyme is part of the biosynthetic pathway for the enediyne antitumor antibiotic C-1027 and is responsible for the formation of an (S)-β-tyrosine derivative[2].

Experimental Protocol: Enzymatic Synthesis of β-Tyrosine using Engineered TchPAM

This protocol provides a general framework for the expression, purification, and use of an engineered phenylalanine aminomutase for the synthesis of β-tyrosine.

-

Gene Synthesis and Cloning: The gene encoding the desired TchPAM mutant (e.g., C107S or I431V) is synthesized and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.3–0.4. Protein expression is then induced by the addition of IPTG (e.g., 0.1 mM final concentration), and the culture is incubated for a further 22 hours at a lower temperature (e.g., 25°C) to enhance soluble protein expression[1].

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, washed, and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM imidazole, pH 8). The cells are then lysed by sonication, and the cell debris is removed by centrifugation to obtain a clear lysate[1].

-

Affinity Chromatography: The His-tagged protein is purified from the clarified lysate using a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins, and the target protein is then eluted with a buffer containing a higher concentration of imidazole[1].

-

Buffer Exchange and Concentration: The purified enzyme is concentrated and the buffer is exchanged into a storage buffer using a protein concentrator[1]. The purity of the enzyme should be assessed by SDS-PAGE.

-

Reaction Setup: A reaction mixture is prepared containing a high concentration of an ammonium salt (e.g., 4 M ammonium sulfate, pH 10), the substrate (trans-p-hydroxycinnamic acid, e.g., 3 mM), and the purified engineered TchPAM enzyme (e.g., 50 µL of a 0.5 mg/mL solution in a 500 µL reaction volume)[1].

-

Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 40°C) for a defined period (e.g., several hours to 24 hours)[1].

-

Reaction Quenching and Analysis: Aliquots of the reaction mixture are taken at different time points and the reaction is quenched by heating (e.g., 99°C for 5 minutes). The formation of β-tyrosine is monitored by a suitable analytical method, such as HPLC, after derivatization[1][2].

Chemical Synthesis of β-Tyrosine: Established and Emerging Methodologies

While enzymatic methods offer high selectivity, chemical synthesis provides a versatile and often more readily scalable approach to β-tyrosine and its analogs. Several well-established methods for the synthesis of β-amino acids can be adapted for the preparation of β-tyrosine.

Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for the synthesis of β-amino acids from their α-amino acid counterparts[8][9]. The reaction proceeds with retention of stereochemistry at the α-carbon[8].

The Arndt-Eistert synthesis involves three key steps:

-

Activation of the Carboxylic Acid: The starting α-amino acid (with appropriate protecting groups) is first converted to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Formation of a Diazoketone: The acyl chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone.

-

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement in the presence of a metal catalyst (typically silver oxide, Ag₂O) and a nucleophile (e.g., water) to form a ketene intermediate. The ketene is then trapped by the nucleophile to yield the homologated carboxylic acid, which in this case is the β-amino acid.

The overall transformation is illustrated below:

-

Protecting Groups: The amino and phenolic hydroxyl groups of tyrosine must be protected prior to the Arndt-Eistert reaction. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and a benzyl or silyl ether for the phenolic hydroxyl group.

-

Safety: Diazomethane is a toxic and explosive gas, and its use requires specialized equipment and handling procedures. Safer alternatives, such as trimethylsilyldiazomethane, have been developed[10].

-

Yield and Enantiomeric Purity: The Arndt-Eistert reaction generally proceeds with high yields and retention of stereoconfiguration, resulting in excellent enantiomeric excess (often >99%)[8].

Asymmetric Hydrogenation of Enamides

Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides is a powerful and highly efficient method for the synthesis of chiral amino acids with high enantioselectivity[11]. This approach can be readily applied to the synthesis of β-tyrosine.

The synthesis begins with the preparation of a β-amidoacrylate derivative of p-hydroxycinnamic acid. This is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.

The workflow is as follows:

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering of an enantioselective tyrosine aminomutase by mutation of a single active site residue in phenylalanine aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalytic engineering of phenylalanine aminomutase | News articles | University of Groningen [rug.nl]

- 7. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 10. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Multi-Technique Approach to the Structural Elucidation of 3-(3-Amino-4-hydroxyphenyl)propanoic acid

Executive Summary

The precise structural characterization of novel or synthesized organic molecules is a cornerstone of chemical research and drug development. 3-(3-Amino-4-hydroxyphenyl)propanoic acid (CAS: 90717-66-1), a substituted phenolic amino acid, represents a molecule where unambiguous confirmation of its isomeric identity is critical for its application as a chemical intermediate or bioactive compound.[1] This guide provides an in-depth, methodology-driven workflow for the complete structure elucidation of this specific isomer. Moving beyond a simple listing of techniques, we explore the causality behind the experimental sequence, demonstrating how a multi-faceted analytical approach, integrating Mass Spectrometry, Infrared and Nuclear Magnetic Resonance Spectroscopy, and Single-Crystal X-ray Crystallography, creates a self-validating system for absolute structural confirmation. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction: The Analytical Challenge

The target molecule, this compound, possesses a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .[1] Its structure features a propanoic acid chain attached to a di-substituted benzene ring containing both an amino and a hydroxyl group. The primary analytical challenge lies in definitively confirming the 1,2,4-substitution pattern (ortho amino and para hydroxyl relative to the propanoic acid sidechain) and distinguishing it from other potential isomers, such as the more common beta-tyrosine (3-amino-3-(4-hydroxyphenyl)propanoic acid).[2] This guide outlines the logical progression of experiments designed to solve this challenge with high fidelity.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 90717-66-1 | [1] |

| Molecular Formula | C9H11NO3 | [1] |

| Molecular Weight | 181.191 g/mol | [1] |

| Canonical SMILES | O=C(O)CCC1=CC=C(O)C(N)=C1 |[1] |

The Integrated Elucidation Workflow

A robust structure elucidation strategy is not a random application of techniques but a logical sequence where each step builds upon the last. The initial analyses confirm the elemental composition and functional groups, while subsequent, more sophisticated methods map the precise atomic connectivity and stereochemistry.

Caption: Key HMBC correlation linking the propanoic side chain to the aromatic ring.

Absolute Confirmation: Single-Crystal X-ray Crystallography

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions). T[3]his is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Mounting and Data Collection: Mount a suitable crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector. D[3]ata is typically collected at low temperatures (~100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial electron density map, and refined to fit the experimental data, ultimately yielding a complete 3D atomic model.

[6][7]Trustworthiness: The resulting crystal structure is the most authoritative and complete description of the molecule's constitution, providing the final, irrefutable piece of evidence in the elucidation process.

Summary of Validating Evidence

The strength of this workflow lies in the convergence of evidence from orthogonal techniques. Each method corroborates the others, leading to a single, consistent structural assignment.

Table 2: Consolidated Evidence for Structure Confirmation

| Technique | Key Finding | Contribution to Elucidation |

|---|---|---|

| HRMS | Parent ion mass matches C9H11NO3 within 5 ppm. | Confirms elemental formula. |

| FTIR | Shows characteristic peaks for -OH, -NH₂, -COOH, and aromatic C=C. | Confirms presence of all required functional groups. |

| ¹H NMR | Aromatic region shows d, dd, and d pattern; side chain shows two triplets. | Confirms 1,2,4-ring substitution and propanoic acid chain structure. |

| ¹³C NMR | Shows 9 distinct carbon signals, consistent with expected chemical environments. | Confirms the carbon skeleton and lack of molecular symmetry. |

| 2D NMR | HMBC shows correlation from side-chain protons (H-2) to aromatic C-1'. | Unambiguously links the propanoic acid chain to the correct ring position. |

| X-ray | Solves the 3D structure. | Provides absolute, definitive proof of atomic connectivity and conformation. |

References

-

PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Kovács, Z. (n.d.). MASS SPECTROMETRIC METHODS FOR THE ANALYSIS OF POLYPHENOLIC COMPOUNDS IN PLANT FOODS. Retrieved from [Link]

-

LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Jávor, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

Proestos, C., et al. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ChemBK. (2024). (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride. Retrieved from [Link]

-

Ajoy, A., et al. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]

-

Neumann, T., et al. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol. Retrieved from [Link]

-

Mathew, M., et al. (2010). 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(2-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). m-aminophenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Phloretic acid. Retrieved from [Link]

-

Slideshare. (n.d.). Nmr spectroscopy. Retrieved from [Link]

-

Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 90717-66-1 | AChemBlock [achemblock.com]

- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. excillum.com [excillum.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. rigaku.com [rigaku.com]

- 7. azolifesciences.com [azolifesciences.com]

The Biological Activity of β-Tyrosine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological significance of β-tyrosine, a non-proteinogenic amino acid that has garnered increasing interest in the fields of drug discovery and chemical biology. While its α-amino acid counterpart, L-tyrosine, is a well-established precursor for a host of neurotransmitters and hormones, the biological roles of β-tyrosine are more nuanced and are primarily realized when it is incorporated into larger molecular scaffolds. This document will delve into the synthesis, known biological activities, and the experimental methodologies used to study this intriguing molecule, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Beyond the Proteome

β-Tyrosine is a structural isomer of the canonical α-tyrosine, with the amino group positioned on the β-carbon of the propanoic acid backbone. This seemingly subtle shift in structure has profound implications for its chemical and biological properties. Unlike α-amino acids, β-amino acids are not incorporated into proteins through ribosomal synthesis. Instead, they are found in a variety of natural products and are increasingly utilized in the design of synthetic peptides and peptidomimetics with enhanced therapeutic potential. The presence of the β-amino group can confer resistance to enzymatic degradation, a critical attribute for the development of stable peptide-based drugs.

Biosynthesis and Chemical Synthesis of β-Tyrosine

The generation of enantiomerically pure β-tyrosine is a crucial first step for its study and application. Both biosynthetic and chemical routes have been established.

Biosynthesis

Nature has evolved enzymatic pathways to produce β-amino acids. A key enzyme in the biosynthesis of (R)-β-tyrosine is a tyrosine aminomutase, such as CmdF from the myxobacterium Chondromyces crocatus. This enzyme catalyzes the conversion of L-tyrosine to (R)-β-tyrosine[1]. More recently, phenylalanine aminomutase from Taxus chinensis (TchPAM) has been redesigned through computational and molecular biology techniques to catalyze the synthesis of both (S)- and (R)-β-tyrosine from trans-p-hydroxycinnamic acid[2].

Experimental Protocol: Enzymatic Synthesis of (R)- and (S)-β-Tyrosine using Redesigned Phenylalanine Aminomutase [2]

Objective: To produce (R)- and (S)-β-tyrosine from trans-p-hydroxycinnamic acid using a mutant TchPAM enzyme.

Materials:

-

Purified mutant TchPAM enzyme (e.g., Ile431Val)

-

trans-p-hydroxycinnamic acid

-

Ammonia source (e.g., ammonium chloride)

-

Tris-HCl buffer (50 mM, pH 8.8)

-

HPLC system with a chiral column (e.g., C18 column with pre-column derivatization)

-

Derivatization reagent (e.g., o-phthaldialdehyde/N-isobutyryl-L-cysteine)

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, trans-p-hydroxycinnamic acid, and the ammonia source.

-

Enzyme Addition: Initiate the reaction by adding the purified mutant TchPAM enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction, for example, by heat inactivation or the addition of an acid.

-

Chiral Derivatization: Derivatize the amino acid products with a chiral reagent to enable separation of the enantiomers by HPLC.

-

HPLC Analysis: Analyze the derivatized sample using a reverse-phase HPLC system equipped with a suitable detector. The retention times will differentiate between the (R) and (S) enantiomers of β-tyrosine.

Chemical Synthesis

Stereoselective chemical synthesis of β-tyrosine and its derivatives has also been achieved through various methods. One approach involves the use of metal catalysis, such as a nickel(II) complex, to facilitate the stereoselective synthesis of protected peptides containing anti-β-hydroxy tyrosine[3]. Another method for the synthesis of the four stereoisomers of β-hydroxytyrosine, a component of the antifungal burkholdines, utilizes Sharpless asymmetric aminohydroxylation[3].

Diagram: General Synthetic Approaches to β-Tyrosine

Caption: Overview of biosynthetic and chemical synthetic routes to β-tyrosine.

Biological Activities of β-Tyrosine Containing Molecules

While studies on the standalone biological activities of β-tyrosine are limited, its incorporation into natural products and synthetic peptides has been shown to be critical for their therapeutic effects.

Anticancer and Cytotoxic Activity

One of the most significant biological activities associated with β-tyrosine is its presence in cytotoxic natural products. The chondramides, produced by the myxobacterium Chondromyces crocatus, contain an (R)-β-tyrosine moiety and exhibit strong cytotoxic activity[1]. This suggests that β-tyrosine is a key pharmacophore in the anticancer potential of these molecules. The incorporation of β-amino acids into peptides can also lead to the development of novel anticancer agents with enhanced stability and efficacy.

A recent study demonstrated that a tyrosine-containing peptide amphiphile could be phosphorylated by tyrosine kinases overexpressed in cancer cells, leading to self-assembly into nanofibers within the cells and inducing apoptosis. This innovative approach highlights the potential of using tyrosine and its analogs in targeted cancer therapy[4].

Antimicrobial Activity

The inclusion of β-amino acids in peptide sequences is a well-established strategy for developing potent and stable antimicrobial peptides. A dipeptide, β-alanyl-tyrosine, isolated from the hemolymph of the fleshfly Neobellieria bullata, has been shown to possess antimicrobial properties. Chiral analysis of this dipeptide revealed that the naturally occurring active form contains L-tyrosine[5]. This finding underscores the importance of stereochemistry in the biological activity of β-amino acid-containing peptides.

Modulation of Inflammatory Responses

Recent research has explored the immunomodulatory potential of self-assembling peptides containing tyrosine. A study on β-sheet peptides demonstrated that the position of tyrosine within the peptide sequence influenced the self-assembly into nanostructures and induced different inflammatory responses in macrophages. For instance, a peptide with tyrosine at the N-terminus (YEF8) tended to induce a pro-inflammatory (M1) response, while a similar peptide without tyrosine (EF8) induced an anti-inflammatory (M2) response[6]. This suggests a potential role for β-tyrosine-containing peptides in the development of biomaterials for tissue repair and immunomodulation.

Metabolism and Pharmacokinetics

The metabolic fate of exogenous β-tyrosine is not as well-characterized as that of its α-isomer. General studies on β-amino acids suggest that they are not readily degraded by the same enzymatic pathways as α-amino acids, which contributes to their increased in vivo stability.

Studies on L-tyrosine have shown that its oral administration can affect glucose tolerance and insulin secretion through its metabolism in the foregut to L-DOPA and dopamine[7]. While direct evidence for β-tyrosine is lacking, it is plausible that it may also be metabolized, albeit likely through different enzymatic pathways, and could potentially influence various physiological processes. Further research is needed to elucidate the specific metabolic pathways and pharmacokinetic profile of β-tyrosine.

Analytical Methodologies

The accurate detection and quantification of β-tyrosine, particularly its enantiomers, are essential for research and development.

Chiral Separation

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for the chiral separation of β-tyrosine enantiomers.

Table 1: Chiral Separation Methods for β-Tyrosine

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer System | Detection | Reference |

| HPLC | C18 column with pre-column derivatization using o-phthaldialdehyde/N-isobutyryl-L-cysteine | 40 mM sodium phosphate buffer (pH 6.5) and methanol | UV (380 nm) | [1] |

| Capillary Electrophoresis (CE) | 2-hydroxypropyl-β-cyclodextrin | Acidic background electrolyte (e.g., Tris/H₃PO₄, pH 2.5) | UV | [5] |

Quantification in Biological Samples

Enzyme-based colorimetric and fluorometric assays have been developed for the quantification of tyrosine in biological samples[8]. These assays typically involve an enzymatic cascade that converts tyrosine to a detectable product. While these assays are generally designed for L-tyrosine, they could potentially be adapted to detect β-tyrosine, depending on the specificity of the enzymes used.

Diagram: Workflow for Chiral Analysis of β-Tyrosine by HPLC

Sources

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tyrosine gated electron transfer is key to the toxic mechanism of Alzheimer's disease beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Production of Diverse β-Amino Acid-Containing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insights into amino acid metabolism, beta-cell function and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of L-tyrosine-related amino acids by beta-tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Amino-4-hydroxyphenyl)propanoic acid (CAS 90717-66-1)

A Note on the State of Publicly Available Information: As of the latest review, detailed experimental and application-specific data for 3-(3-Amino-4-hydroxyphenyl)propanoic acid, CAS number 90717-66-1, is not extensively available in peer-reviewed literature or public technical documents. This guide, therefore, is constructed based on fundamental chemical principles, analysis of its structural analogs, and established synthetic methodologies applicable to this class of compounds. It is intended for researchers, scientists, and drug development professionals as a foundational document to guide further investigation.

Introduction and Molecular Overview

This compound is a substituted aromatic amino acid. Its structure, featuring a propanoic acid tail, a hydroxyl group, and an amino group attached to a benzene ring, suggests a molecule with diverse chemical reactivity and potential for biological activity. The specific arrangement of the functional groups—an amino group ortho to a hydroxyl group—makes it an interesting candidate for applications in medicinal chemistry, materials science, and as a versatile building block in organic synthesis.

This guide will provide a comprehensive overview of its physicochemical properties, propose logical synthetic pathways, outline potential analytical characterization methods, and explore putative applications based on the analysis of its structural motifs and related compounds.

Molecular Structure and Isomeric Context

The precise connectivity of this compound is crucial for its properties. It is important to distinguish it from its more studied isomers, such as 3-Amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine), which has known roles as a tyrosine kinase receptor inhibitor[1]. The subject of this guide, with the CAS number 90717-66-1, has the amino and hydroxyl groups at positions 3 and 4 of the phenyl ring, respectively, relative to the propanoic acid substituent. This specific substitution pattern dictates its electronic properties, reactivity, and potential biological interactions.

Physicochemical Properties

While extensive experimental data is not publicly available, the physicochemical properties of this compound can be predicted based on its structure. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.

| Property | Predicted/Known Value | Source/Justification |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 90717-66-1 | [2] |

| Purity (Typical) | ≥95% | [3] |

| Appearance | Likely a solid at room temperature | Based on analogous compounds |

| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions, pH-dependent. | The presence of carboxylic acid, amino, and phenolic hydroxyl groups suggests amphiprotic behavior. |

| pKa | Multiple pKa values are expected for the carboxylic acid, amino, and phenolic hydroxyl groups. | Structural analogy to tyrosine and other substituted aminophenols. |

Proposed Synthetic Pathways

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, established organic chemistry principles allow for the design of several plausible synthetic routes. The choice of a specific pathway would depend on the availability of starting materials, desired scale, and purity requirements.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the propanoic acid side chain, suggesting a precursor like 3-amino-4-hydroxyphenylethane or a related halogenated derivative. A key challenge is the regioselective introduction of substituents onto the aromatic ring.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Route A - From 4-Hydroxyphenylacetic Acid

This proposed multi-step synthesis leverages common and well-documented reactions.

Step 1: Nitration of 4-Hydroxyphenylacetic Acid

-

Dissolve 4-hydroxyphenylacetic acid in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature. The regioselectivity will favor nitration at the position ortho to the activating hydroxyl group.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water to precipitate the product, 3-nitro-4-hydroxyphenylacetic acid.

-

Filter, wash with cold water, and dry the product.

Step 2: Reduction of the Nitro Group

-

Suspend the 3-nitro-4-hydroxyphenylacetic acid in a solvent like ethanol or methanol.

-

Add a reducing agent. A common choice is catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or a metal-acid system (e.g., SnCl₂ in HCl).

-

For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure to yield 3-amino-4-hydroxyphenylacetic acid.

Step 3: Homologation to Propanoic Acid (Arndt-Eistert Homologation)

-

Convert the carboxylic acid of 3-amino-4-hydroxyphenylacetic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). The amino and hydroxyl groups must be protected beforehand (e.g., as Boc and O-benzyl ethers, respectively).

-

React the acid chloride with diazomethane to form a diazoketone.

-

Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., Ag₂O) and water to yield the protected this compound.

-

Deprotect the protecting groups to obtain the final product.

Caption: Proposed multi-step synthesis workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information on the number and connectivity of protons. The aromatic region will show a characteristic splitting pattern for the 1,2,4-trisubstituted ring. Signals for the methylene protons of the propanoic acid chain and the exchangeable protons of the NH₂, OH, and COOH groups will also be present.

-

¹³C NMR will show the expected number of carbon signals, including those for the aromatic ring, the carbonyl group, and the aliphatic chain.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups. Characteristic stretches for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxylic acid), and aromatic C-H bonds are expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid) would be appropriate[4]. Purity can be determined by the area percentage of the main peak.

Potential Applications and Future Research Directions

While specific applications for this compound are not yet documented, its structural features suggest several promising areas for research and development.

Medicinal Chemistry Scaffold

The molecule serves as an attractive scaffold for the development of novel therapeutic agents. The amino, hydroxyl, and carboxylic acid groups provide multiple points for chemical modification to create libraries of derivatives for screening.

-

Antimicrobial and Anticancer Agents: Recent studies on the isomeric 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as scaffolds for developing antimicrobial and anticancer candidates[5][6]. These findings suggest that the this compound core could also be explored for similar activities. The presence of the catechol-like moiety (after potential in-vivo oxidation) and the amino acid side chain are features found in many biologically active compounds.

Polymer and Materials Science

The functional groups on this molecule make it a potential monomer for the synthesis of novel polymers. The aminophenol structure is a precursor to polybenzoxazoles, a class of high-performance polymers known for their thermal stability and mechanical strength. The propanoic acid group could be used to introduce flexibility or to create functionalized polymers for applications such as drug delivery or specialty adhesives.

Precursor for Complex Molecule Synthesis

As a multifunctional building block, this compound can be used in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. The defined stereochemistry of the functional groups on the aromatic ring makes it a valuable starting material for syntheses where regioselectivity is critical.

Conclusion

This compound (CAS 90717-66-1) is a compound with significant untapped potential. While a comprehensive body of research on this specific molecule is yet to be established, its structural characteristics provide a strong basis for its exploration in medicinal chemistry, materials science, and organic synthesis. This guide offers a foundational framework for researchers and developers, outlining its core properties, proposing viable synthetic strategies, and highlighting promising avenues for future investigation. The development of robust synthetic protocols and the subsequent biological evaluation of this molecule and its derivatives are critical next steps in unlocking its full potential.

References

-

National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). 3-(3-AMINO-4-HYDROXY-PHENYL)-PROPIONIC ACID | 90717-66-1. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

-

LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Kinentia Biosciences LLC (Page 8). Retrieved from [Link]

-

Tetrahedron. (n.d.). 3-(3-Amino-4-hydroxy-phenyl)-propionic acid. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. [Link]

-

AdooQ BioScience. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic Acid, min 95%, 1 gram. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 95% | CAS: 90717-66-1 | AChemBlock [achemblock.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Elusive Natural Product: 3-(3-Amino-4-hydroxyphenyl)propanoic Acid

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge surrounding 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a molecule of interest in the broader class of aminophenylpropanoids. While its isomers and derivatives are subjects of ongoing research for their therapeutic potential, this specific compound remains largely uncharacterized in terms of its natural occurrence and biosynthesis. This document serves as a comprehensive resource for researchers by detailing the compound's chemical identity, proposing potential biosynthetic pathways based on established enzymatic reactions, outlining robust analytical methodologies for its detection and quantification, and providing a framework for its isolation and characterization from potential natural sources. By contextualizing the compound within the landscape of related, biologically active molecules, this guide aims to stimulate and facilitate future research into its natural origins and potential applications.

Introduction: An Uncharted Territory in Natural Products Chemistry

This compound is a substituted aromatic amino acid. Its chemical structure, characterized by a propanoic acid chain attached to a 4-hydroxyphenyl ring with an amino group at the meta-position to the side chain, distinguishes it from more commonly studied isomers. Despite its availability as a synthetic standard, a thorough review of the scientific literature reveals a conspicuous absence of reports detailing its isolation from natural sources or the elucidation of its biosynthetic pathway. This knowledge gap presents a unique opportunity for discovery in the field of natural products chemistry. The interest in this class of molecules is not unfounded; related aminophenylpropanoic acid derivatives have demonstrated significant biological activities, including antimicrobial and anticancer properties. Therefore, the exploration of novel isomers like this compound is a logical and promising avenue for drug discovery and development.

This guide is structured to provide researchers with the foundational knowledge and technical frameworks necessary to investigate the natural occurrence of this elusive compound. We will delve into hypothetical biosynthetic routes, drawing parallels with well-understood pathways of aromatic amino acid metabolism. Furthermore, we will provide detailed analytical and isolation protocols, adapted from methodologies established for similar chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90717-66-1 | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| IUPAC Name | This compound | |

| SMILES | O=C(O)CCC1=CC=C(O)C(N)=C1 |

Hypothetical Biosynthesis: A Plausible Enzymatic Blueprint

In the absence of direct evidence, we can propose a hypothetical biosynthetic pathway for this compound by examining the known enzymatic reactions involved in the metabolism of aromatic amino acids, particularly tyrosine.[1][2] The biosynthesis likely originates from intermediates of the shikimate pathway, which is the central route to aromatic compounds in plants and microorganisms.

A plausible precursor to our target molecule is 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), which is known to be of natural origin. The key transformations from phloretic acid would be the introduction of an amino group at the C3 position of the aromatic ring. This could be achieved through a two-step enzymatic process:

-

Aromatic Hydroxylation: A cytochrome P450 monooxygenase could catalyze the hydroxylation of the aromatic ring at the C3 position. These enzymes are well-known for their role in the oxidation of aromatic compounds.[3][4][5]

-

Amination: The resulting dihydroxylated intermediate could then undergo amination. This step is likely catalyzed by an aminotransferase, which would transfer an amino group from a donor molecule like glutamate or glutamine to the aromatic ring, replacing the newly introduced hydroxyl group. Aromatic aminotransferases are known to be involved in the biosynthesis of various natural products.[6][7][8]

An alternative, more direct route could involve the action of a unique aminotransferase that can directly aminate the C3 position of 3-(4-hydroxyphenyl)propanoic acid, although this would represent a novel enzymatic activity.

Below is a diagram illustrating this hypothetical biosynthetic pathway.

Caption: Hypothetical biosynthesis of the target molecule.

Analytical Methodologies for Isomer-Specific Detection

The primary challenge in the search for this compound in natural extracts is its potential co-existence with other structural isomers. Therefore, the development of highly selective and sensitive analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the methodology of choice for this task.

Chromatographic Separation

A robust HPLC method is crucial for the separation of this compound from its isomers. Given the polar nature of the molecule, reversed-phase chromatography is a suitable starting point.

Table 2: Recommended HPLC Parameters for Isomer Separation

| Parameter | Recommended Conditions | Rationale |

| Column | C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar aromatic compounds. |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | Formic acid aids in protonation of the analyte for better peak shape and ionization in MS. |

| Elution | Gradient elution (e.g., 5-95% B over 20 minutes) | Necessary to elute a range of compounds with varying polarities from a complex matrix. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV (e.g., 280 nm) and Mass Spectrometry | UV detection for initial screening and MS for confirmation and quantification. |

For enantiomeric separation, should the molecule be found to be chiral, a chiral stationary phase would be required.

Mass Spectrometric Detection

Mass spectrometry provides the necessary sensitivity and specificity for the unambiguous identification and quantification of the target compound.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is recommended, as the amino group is readily protonated.

-

Detection: High-resolution mass spectrometry (HRMS) is essential to determine the accurate mass and elemental composition of the parent ion.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion will yield a characteristic fragmentation pattern that can be used for confirmation. The fragmentation pattern can also help in differentiating between isomers.

Caption: A typical analytical workflow for the target molecule.

Experimental Protocols: A Framework for Discovery

The following protocols provide a general framework for the extraction, isolation, and characterization of this compound from either a microbial or plant source. These are starting points and will likely require optimization based on the specific matrix.

Protocol 1: Extraction and Isolation from Microbial Culture

-

Cultivation: Grow the selected microbial strain in a suitable liquid medium until the stationary phase is reached.

-

Harvesting: Separate the biomass from the culture broth by centrifugation. The supernatant is the primary target for secreted metabolites.

-

Extraction of Supernatant:

-

Acidify the supernatant to pH 2-3 with HCl.

-

Perform liquid-liquid extraction with a solvent such as ethyl acetate.

-

Combine the organic phases and evaporate to dryness.

-

-

Solid-Phase Extraction (SPE) for Fractionation:

-

Redissolve the crude extract in a minimal amount of a suitable solvent.

-

Use a reversed-phase SPE cartridge.

-

Wash with water to remove highly polar impurities.

-

Elute with increasing concentrations of methanol or acetonitrile.

-

-

Preparative HPLC:

-

Subject the fraction of interest to preparative reversed-phase HPLC using a method scaled up from the analytical method described in Section 3.

-

Collect fractions and monitor by analytical HPLC-MS.

-

-

Characterization: Confirm the structure of the isolated compound using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry.

Protocol 2: Extraction and Isolation from Plant Material

-

Sample Preparation: Lyophilize and grind the plant material to a fine powder.

-

Extraction:

-

Solvent Partitioning:

-

Redissolve the crude extract in water and perform liquid-liquid partitioning against a series of solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).

-

-

Column Chromatography:

-

Subject the most promising fraction (likely the ethyl acetate or aqueous fraction) to column chromatography on silica gel or a reversed-phase material.

-

-

Preparative HPLC:

-

Further purify the fractions containing the target compound using preparative HPLC as described in Protocol 1.

-

-

Characterization: Perform structural elucidation as described in Protocol 1.

A Landscape of Related Compounds and Their Bioactivities

While the natural occurrence of this compound is yet to be established, several of its isomers and derivatives have been reported and, in some cases, studied for their biological activities.

-

3-Amino-3-(4-hydroxyphenyl)propanoic acid: This isomer has been reported as a bacterial metabolite and has been found in the water flea Daphnia pulex.[12]

-

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: A number of synthetic derivatives of this compound have been investigated for their therapeutic potential. Studies have shown that these compounds can exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi.[13] Furthermore, some derivatives have demonstrated promising anticancer and antioxidant properties.[14]

The documented bioactivity of these related molecules underscores the potential of this compound as a lead compound for drug discovery, should it be identified from a natural source.

Future Research Directions: A Call for Exploration

The lack of information on the natural occurrence of this compound highlights a clear research gap. Future efforts should be directed towards:

-

Systematic Screening: A broad screening of diverse natural sources, including bacteria, fungi, and plants known to produce unusual secondary metabolites, should be undertaken.

-

Metabolomic Studies: Untargeted metabolomics approaches using high-resolution mass spectrometry could be employed to analyze extracts from various organisms, with subsequent data mining for the mass-to-charge ratio corresponding to the target molecule.

-

Genome Mining: For microbial sources, genome mining for gene clusters encoding enzymes similar to those proposed in the hypothetical biosynthetic pathway could guide the selection of strains for chemical analysis.

-

Bioactivity Screening: Should the compound be isolated, a comprehensive screening for its biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) would be a critical next step.